Product packaging for Benzene, 2-ethenyl-1,4-dimethoxy-(Cat. No.:CAS No. 14568-68-4)

Benzene, 2-ethenyl-1,4-dimethoxy-

Cat. No.: B3047837
CAS No.: 14568-68-4
M. Wt: 164.2 g/mol
InChI Key: HBZNAZRMQALFLI-UHFFFAOYSA-N
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Description

Benzene, 2-ethenyl-1,4-dimethoxy- is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 2-ethenyl-1,4-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 2-ethenyl-1,4-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B3047837 Benzene, 2-ethenyl-1,4-dimethoxy- CAS No. 14568-68-4

Properties

IUPAC Name

2-ethenyl-1,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZNAZRMQALFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469679
Record name Benzene, 2-ethenyl-1,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14568-68-4
Record name Benzene, 2-ethenyl-1,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Ethenyl 1,4 Dimethoxybenzene and Its Congeners

Direct Synthesis from Substituted Benzenes

The direct introduction of a vinyl group onto a pre-existing substituted benzene (B151609) ring presents a straightforward approach to synthesizing 2-ethenyl-1,4-dimethoxybenzene and its analogs. This can be achieved through catalytic reactions that activate the aromatic C-H bond.

Catalytic Functionalization of Aromatic Rings

One notable method involves the reaction of 1,4-dimethoxybenzene (B90301) with acetylene (B1199291) in the presence of a suitable catalyst. This process, a type of Friedel-Crafts reaction, directly attaches the ethenyl group to the aromatic ring. The success of this reaction often depends on the choice of catalyst and reaction conditions to overcome the high energy barrier of C-H activation and to control the regioselectivity of the substitution. Research into solid acid catalysts, such as certain zeolites and cation exchange resins like Amberlyst-15, has shown promise in acylation reactions of 1,4-dimethoxybenzene, which is a related electrophilic substitution. epa.gov These catalysts offer advantages in terms of reusability and minimizing waste, although catalyst deactivation can be a challenge. epa.gov

Olefination Strategies for Vinyl Group Introduction

A more common and versatile approach to synthesizing 2-ethenyl-1,4-dimethoxybenzene and its congeners involves the introduction of the vinyl group through olefination reactions. These methods typically start with a dimethoxy-substituted benzaldehyde (B42025) or a related carbonyl compound, which is then converted to the desired vinylarene.

Wittig and Wittig-Type Reactions

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.orgwikipedia.orgmnstate.edu This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form the alkene and a phosphine (B1218219) oxide as a byproduct. masterorganicchemistry.comlibretexts.org For the synthesis of dimethoxystyrenes, the corresponding dimethoxybenzaldehyde is treated with a methylidenephosphorane.

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form a four-membered oxaphosphetane ring. wikipedia.orgorganic-chemistry.org This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemistry of the resulting alkene can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Starting MaterialReagentProductNotes
2,5-Dimethoxybenzaldehyde (B135726)Methylenetriphenylphosphorane2,5-DimethoxystyreneA standard Wittig olefination.
2,6-DimethoxybenzaldehydeMethylenetriphenylphosphorane2,6-DimethoxystyreneSynthesis via Wittig reaction.
3,5-DimethoxybenzaldehydeMethylenetriphenylphosphorane3,5-DimethoxystyreneSynthesis via Wittig reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, are highly effective for the formation of C-C bonds and are used to synthesize vinylarenes. organic-chemistry.orglibretexts.orgwikipedia.orgyoutube.com The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of divinyl-dimethoxybenzene derivatives, a dihalo-dimethoxybenzene can be coupled with an appropriate alkene. nih.gov

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. libretexts.orgyoutube.com A subsequent β-hydride elimination step releases the final substituted alkene product and regenerates the palladium catalyst. libretexts.orgyoutube.com The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. nih.gov

Reactant 1Reactant 2CatalystProduct
Dihalo-dimethoxybenzeneEthylene (B1197577)Palladium(II) acetate/phosphine ligandDivinyl-dimethoxybenzene
Aryl halide (e.g., iodobenzene)Styrene (B11656)Palladium chlorideStilbene

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. wikipedia.orgnrochemistry.comorganic-chemistry.orgalfa-chemistry.com This method is renowned for producing (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.orgmdpi.com The phosphonate carbanions are generated by treating a phosphonate ester with a base. These carbanions are generally more nucleophilic than the corresponding Wittig reagents and can react with a wider range of aldehydes and ketones. wikipedia.org

A key advantage of the HWE reaction is that the byproduct, a phosphate (B84403) salt, is water-soluble and easily removed from the reaction mixture, simplifying purification. organic-chemistry.orgalfa-chemistry.com The reaction proceeds through a similar mechanism to the Wittig reaction, involving the formation of an oxaphosphetane intermediate. nrochemistry.comalfa-chemistry.com For synthesizing 2-ethenyl-1,4-dimethoxybenzene, 2,5-dimethoxybenzaldehyde would be reacted with the carbanion derived from a methylphosphonate. The Still-Gennari modification can be employed to favor the formation of (Z)-alkenes. nrochemistry.commdpi.com

Aldehyde/KetonePhosphonate ReagentBasePrimary Product Stereochemistry
2,5-DimethoxybenzaldehydeDiethyl methylphosphonateNaH, NaOMe, or BuLi(E)-2,5-Dimethoxystyrene
General AldehydeBis(2,2,2-trifluoroethyl) phosphonateKHMDS/18-crown-6(Z)-Alkene

Knoevenagel Condensation and Aldehyde Olefinations

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction that can be used to synthesize α,β-unsaturated compounds. numberanalytics.comwikipedia.org It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as an amine. wikipedia.org The reaction is followed by a dehydration step to yield the final product. wikipedia.orgyoutube.com

While the direct synthesis of 2-ethenyl-1,4-dimethoxybenzene via Knoevenagel condensation is less common, the reaction is a valuable tool for creating more complex vinylarene derivatives. nih.gov For instance, reacting a dimethoxybenzaldehyde with a compound like malonic acid or its esters, followed by further synthetic modifications, can lead to a variety of substituted styrenes. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, can lead to decarboxylation when a carboxylic acid is present in the active methylene compound. wikipedia.orgorganic-chemistry.org

Aldehyde/KetoneActive Methylene CompoundCatalyst/SolventProduct Type
2-MethoxybenzaldehydeThiobarbituric acidPiperidine/EthanolEnone
AcroleinMalonic acidPyridinetrans-2,4-Pentadienoic acid (after decarboxylation)
2-(1-phenylvinyl)benzaldehydeMalonatesPiperidine, AcOH/BenzeneBenzylidene malonate, indenes, benzofulvenes

Polymerization Science of 2 Ethenyl 1,4 Dimethoxybenzene Monomers

Mechanistic Investigations of Homopolymerization

The homopolymerization of 2-ethenyl-1,4-dimethoxybenzene has been explored through free radical, anionic, and cationic mechanisms, each revealing different aspects of its reactivity.

Free Radical Polymerization Characteristics

2,5-Dimethoxystyrene can undergo homopolymerization via free radical initiation. cdnsciencepub.com The presence of the methoxy (B1213986) groups can influence the reactivity of the vinyl group and the stability of the propagating radical. In a related study on 4-hydroxy-3,5-dimethoxystyrene, free radical polymerization yielded polymers with high molecular weights. tue.nl The polymerization is typically initiated by thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide to generate free radicals. kpi.uayoutube.com These radicals then attack the vinyl group of the monomer, initiating a chain reaction. youtube.com The process continues through propagation steps until termination occurs by combination or disproportionation of two growing polymer chains. youtube.com

Anionic Polymerization Kinetics and Control

Anionic polymerization of styrenic monomers is known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, often referred to as living polymerization. uni-bayreuth.de For 2,5-dimethoxystyrene, anionic polymerization is also a viable method. cdnsciencepub.com The electron-donating methoxy groups increase the electron density on the vinyl group, which can affect the initiation and propagation rates. The polymerization is typically initiated by organometallic compounds, such as alkyllithiums, in non-polar or polar aprotic solvents. uni-bayreuth.demdpi.com The solvent choice significantly impacts the polymerization rate, with polar solvents generally leading to faster reactions. uni-bayreuth.de In the case of 2,6-dimethoxystyrene, anionic polymerization has been successfully demonstrated. cdnsciencepub.com

Cationic Polymerization Behavior and Challenges

The electron-rich nature of the 2,5-dimethoxystyrene monomer makes it highly susceptible to cationic polymerization. The methoxy groups strongly activate the aromatic ring towards electrophilic attack, leading to very rapid polymerization. cdnsciencepub.com However, this high reactivity can also present challenges. In the case of 2,6-dimethoxystyrene, cationic polymerization led to rapid cross-linking, which may be a result of side reactions such as electrophilic attack on the polymer backbone or cationic grafting. cdnsciencepub.com This suggests that controlling the cationic polymerization of dimethoxystyrenes to achieve linear, high molecular weight polymers can be difficult.

Copolymerization Studies with Diverse Monomers

The copolymerization of 2-ethenyl-1,4-dimethoxybenzene with other monomers allows for the synthesis of polymers with tailored properties. Its behavior in copolymerization is quantified by monomer reactivity ratios, which describe the relative tendency of a growing polymer chain to add its own type of monomer versus the comonomer.

Reactivity Ratios in Styrenic Copolymerization

When copolymerized with styrene (B11656), the reactivity of 2-ethenyl-1,4-dimethoxybenzene is influenced by the electron-donating methoxy groups. In a study on the free radical copolymerization of the related 2,6-dimethoxystyrene with styrene, random copolymers were obtained. cdnsciencepub.com The monomer reactivity ratios indicate how the monomers are incorporated into the polymer chain. For the anionic copolymerization of 2,6-dimethoxystyrene with styrene, the former was found to be less reactive and was incorporated into the copolymer more reluctantly. cdnsciencepub.com

The reactivity ratios for the copolymerization of 3,4-dimethoxystyrene (B140838) with para-substituted styrenes have been studied, showing that the para-substituents had little effect on the reactivity ratios. acs.org The product of the reactivity ratios (r1r2) provides insight into the copolymer structure. A value close to 1 suggests a random copolymer, while a value close to 0 indicates a tendency towards alternation.

Table 1: Reactivity Ratios for Copolymerization of Styrenic Monomers

Monomer 1 (M1)Monomer 2 (M2)Polymerization Typer1r2r1 * r2Reference
2,6-DimethoxystyreneStyreneFree Radical0.200.300.06 cdnsciencepub.com
2,6-DimethoxystyreneStyreneAnionic0.1210.51.26 cdnsciencepub.com

Heterocopolymerization with Acrylate (B77674) Monomers

Copolymerization of 2-ethenyl-1,4-dimethoxybenzene with acrylate monomers like methyl methacrylate (B99206) (MMA) introduces different functionalities and properties into the resulting polymer. In the free radical copolymerization of 2,6-dimethoxystyrene with methyl methacrylate, random copolymers were formed. cdnsciencepub.com However, in anionic copolymerization, only the homopolymer of methyl methacrylate was produced, indicating a significant difference in monomer reactivity under these conditions. cdnsciencepub.com

The reactivity ratios for the copolymerization of styrene and methyl methacrylate have been extensively studied and provide a benchmark for understanding the behavior of substituted styrenes. nih.govresearchgate.netacs.orguobaghdad.edu.iq

Table 2: Reactivity Ratios for Copolymerization of 2,6-Dimethoxystyrene with Methyl Methacrylate

Monomer 1 (M1)Monomer 2 (M2)Polymerization Typer1r2r1 * r2Reference
2,6-DimethoxystyreneMethyl MethacrylateFree Radical0.070.220.015 cdnsciencepub.com

Advanced Polymerization Techniques

The synthesis of well-defined polymers from dimethoxystyrene derivatives necessitates the use of advanced polymerization techniques that can control polymer molecular weight, dispersity, and architecture. The electronic nature of the methoxy-substituted phenyl ring is a critical factor in selecting the appropriate polymerization method.

Dimethoxystyrene derivatives can be polymerized through various mechanisms, including cationic, anionic, and free-radical routes. cdnsciencepub.com The electron-donating nature of the methoxy groups makes the vinyl group electron-rich, which particularly favors cationic polymerization. youtube.com The methoxy substituents stabilize the growing carbocationic chain end, which can prevent side reactions that might otherwise terminate chain growth. youtube.comyoutube.com

Recent advancements have focused on achieving living or controlled characteristics in the cationic polymerization of methoxy-substituted styrenes. For instance, visible light-controlled living cationic polymerization of 4-methoxystyrene (B147599) has been demonstrated using a metal-free system comprising a photocatalyst and a phosphate (B84403) chain transfer agent (CTA). nih.govchemrxiv.orgchemrxiv.org This approach allows for precise temporal control over the polymerization, yielding polymers with predictable molecular weights and low dispersity (Đ ≈ 1.25). nih.govchemrxiv.orgchemrxiv.org Such systems exhibit excellent "on-off" switchability under light irradiation and can be used for sequential monomer addition to create block copolymers. nih.govresearchgate.net

While less favored than for unsubstituted styrene due to the electron-donating substituents, anionic polymerization of dimethoxystyrene derivatives is also possible. cdnsciencepub.com For successful living anionic polymerization, which proceeds in the absence of chain termination and irreversible transfer, conditions must be carefully controlled to manage the reactivity of the propagating carbanionic species. cdnsciencepub.comscispace.com

Table 1: Polymerization Behavior of Dimethoxystyrene Isomers
MonomerPolymerization MethodObserved OutcomeReference
2,6-dimethoxystyreneCationic (e.g., with BF₃·Et₂O)Rapid polymerization with apparent cross-linking. cdnsciencepub.com
2,6-dimethoxystyreneAnionic (e.g., with n-BuLi)Polymerization observed. cdnsciencepub.com
2,6-dimethoxystyreneFree Radical (e.g., with AIBN)Polymerization observed. cdnsciencepub.com
4-methoxystyrene (p-MOS)Visible Light-Controlled Living CationicLiving characteristics, predictable molar mass, low dispersity (Đ ≈ 1.25). nih.govchemrxiv.org
2,5-dimethoxystyreneCationicPolymerization with cross-linking observed. cdnsciencepub.com

Post-Polymerization Modification and Functionalization of Poly(2-ethenyl-1,4-dimethoxybenzene)

Post-polymerization modification is a powerful strategy for introducing new functionalities into a pre-existing polymer, thereby altering its properties without needing to synthesize a new, complex monomer. researchgate.netresearchgate.net The poly(2-ethenyl-1,4-dimethoxybenzene) backbone, with its pendant dimethoxy-substituted phenyl rings, offers a versatile platform for such modifications.

A key strategy for functionalizing this polymer is through lithiation, specifically by a process known as Directed ortho Metalation (DoM). numberanalytics.comwikipedia.org In this reaction, the methoxy groups on the aromatic ring act as Directed Metalation Groups (DMGs). wikipedia.orgbaranlab.org When the polymer is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, the base coordinates to the Lewis basic oxygen atom of a methoxy group. wikipedia.orgbaranlab.org This coordination directs the deprotonation of the aromatic ring specifically at the adjacent (ortho) position, creating a highly reactive aryllithium species on the polymer backbone. wikipedia.org

This polymer-bound aryllithium intermediate can then react with a wide variety of electrophiles, allowing for the introduction of diverse functional groups. This process effectively transforms the inert C-H bond into a reactive C-E bond (where E is the electrophile), enabling the synthesis of a vast array of functional polymers from a single parent polymer. wikipedia.orgmarquette.edu

Table 2: Common Directed Metalation Groups (DMGs) and Potential Electrophiles for Functionalization
Directed Metalation Group (DMG) TypeExamplePotential ElectrophilesResulting Functional Group
Alkoxy-OCH₃ (Methoxy)D₂O-D (Deuterium)
(CH₃)₃SiCl-Si(CH₃)₃ (Trimethylsilyl)
I₂-I (Iodo)
CO₂ then H₃O⁺-COOH (Carboxylic Acid)
Tertiary Amide-CONR₂R-CHO-CH(OH)R (Secondary Alcohol)
Carbamate-OCONR₂S₈ then R-X-SR (Thioether)

Interchain Cross-linking Phenomena in Polymer Networks

During the polymerization of certain monomers, side reactions can occur that lead to the formation of covalent bonds between polymer chains. This phenomenon, known as cross-linking, transforms a collection of individual linear or branched chains into a single, continuous network structure. For dimethoxystyrene derivatives, cross-linking is a particularly prominent event during cationic polymerization. cdnsciencepub.com

The underlying cause of this cross-linking is the high electron density of the dimethoxy-substituted aromatic rings. The methoxy groups are strong activating substituents, making the phenyl ring highly susceptible to electrophilic attack. cdnsciencepub.com In cationic polymerization, the propagating species is a carbocation located at the end of the growing polymer chain. youtube.com

While the primary reaction is the addition of this carbocation to the vinyl group of a monomer molecule (propagation), a significant side reaction can occur. The growing carbocationic chain end can act as a powerful electrophile and attack the electron-rich aromatic ring of another monomer unit or, more critically, a pendant ring on another polymer chain. This reaction is an intermolecular Friedel-Crafts-type alkylation. The initial attack results in a branched structure. As this process continues, multiple chains become covalently linked, leading to the formation of an insoluble, cross-linked polymer gel. This behavior has been explicitly observed in the cationic polymerization of both 2,5-dimethoxystyrene and 2,6-dimethoxystyrene. cdnsciencepub.com

Mechanistic Organic Chemistry and Functional Group Transformations of 2 Ethenyl 1,4 Dimethoxybenzene

Reactivity of the Dimethoxy-Substituted Aromatic Ring

The presence of two methoxy (B1213986) (-OCH3) groups on the aromatic ring profoundly influences the reactivity of 2-ethenyl-1,4-dimethoxybenzene. Methoxy groups are strong activating groups in electrophilic aromatic substitution reactions. libretexts.orgmsu.edu They are electron-donating through resonance (p-π conjugation), where the lone pair of electrons on the oxygen atom delocalizes into the benzene (B151609) ring. libretexts.org This increases the electron density of the ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.orglibretexts.org

This activating effect is significantly greater than deactivation caused by the inductive effect, which stems from the higher electronegativity of oxygen compared to carbon. libretexts.orgmsu.edu The net result is a substantial increase in the rate of electrophilic substitution compared to unsubstituted benzene. For instance, anisole (B1667542) (methoxybenzene) is about ten thousand times more reactive than benzene in electrophilic substitution reactions. libretexts.org With two methoxy groups, 2-ethenyl-1,4-dimethoxybenzene is highly activated.

The methoxy groups also direct the position of electrophilic attack to the ortho and para positions relative to themselves. libretexts.org In the case of 2-ethenyl-1,4-dimethoxybenzene, the positions open for substitution are C3 and C6. The directing effect arises from the stabilization of the intermediate carbocation (the arenium ion or sigma complex) through resonance involving the lone pairs of the oxygen atoms. msu.edu

An example of the enhanced reactivity of a dimethoxy-substituted benzene ring is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301). In an undergraduate laboratory setting, the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene from 1,4-dimethoxybenzene illustrates the strong activating nature of the methoxy groups, leading to dialkylation. rsc.org

Transformations Involving the Ethenyl Moiety

The ethenyl (vinyl) group of 2-ethenyl-1,4-dimethoxybenzene is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Olefin Metathesis Reactions and Selectivity

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by transition metal complexes, particularly those based on ruthenium and molybdenum. wikipedia.orgorganic-chemistry.org This reaction has broad applications in organic synthesis and polymer chemistry due to its functional group tolerance. rsc.org

For terminal olefins like 2-ethenyl-1,4-dimethoxybenzene, homo-olefin metathesis can lead to the formation of a symmetrical internal alkene and ethylene (B1197577) gas. The removal of the volatile ethylene by-product can drive the reaction to completion. organic-chemistry.org Ruthenium-based catalysts, such as Grubbs catalysts, are well-known for their effectiveness in these transformations. rsc.orgsigmaaldrich.com The choice of catalyst and reaction conditions can influence the selectivity of the metathesis reaction, for instance, promoting the formation of either the E or Z isomer of the resulting disubstituted alkene. mit.edu Tungsten-based catalysts have been shown to be highly effective for Z-selective coupling of terminal olefins. mit.edu

Table 1: Overview of Olefin Metathesis

Reaction Type Description Catalyst Examples Key Feature
Homo-olefin Metathesis Dimerization of a terminal alkene. Grubbs Catalysts (Ru-based) Driven by removal of ethylene. organic-chemistry.org
Cross-Metathesis Reaction between two different alkenes. Schrock Catalysts (Mo-based) Allows for combination of different R-groups. organic-chemistry.org

Electrophilic and Radical Addition Reactions to the Vinyl Group

The double bond of the ethenyl group is electron-rich and readily undergoes electrophilic addition reactions. libretexts.org In this type of reaction, an electrophile attacks the π-bond of the alkene, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product. libretexts.org

For 2-ethenyl-1,4-dimethoxybenzene, the addition of an electrophile (E+) to the vinyl group would preferentially form a carbocation on the carbon atom adjacent to the aromatic ring (a benzylic carbocation). This carbocation is stabilized by resonance with the dimethoxy-substituted benzene ring. According to Markovnikov's rule, in the addition of a protic acid (HX), the proton will add to the less substituted carbon of the double bond, leading to the more stable carbocation. youtube.com

Radical addition reactions also occur at the vinyl group. These reactions proceed through a free-radical chain mechanism, typically initiated by a radical initiator. For instance, the addition of a radical species to the double bond generates a new radical intermediate, which can then propagate the chain. youtube.com In intramolecular radical cyclizations, a five-membered ring is often favored over a six-membered ring. youtube.com

Table 2: Comparison of Addition Reactions to the Vinyl Group

Reaction Type Initiating Species Intermediate Key Principle
Electrophilic Addition Electrophile (e.g., H+, Br+) Carbocation Markovnikov's Rule, formation of the most stable carbocation. youtube.com

Oxidative Coupling and Cyclization Pathways

Oxidative processes can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, often initiating novel cyclization cascades.

Formation and Reactivity of Radical Cations

One-electron oxidation of the electron-rich 2-ethenyl-1,4-dimethoxybenzene can generate a radical cation. princeton.edu The presence of the electron-donating dimethoxy groups facilitates this oxidation. princeton.edu The resulting radical cation can exhibit unique reactivity, distinct from the neutral molecule. princeton.edu

Studies on similar dimethoxybenzene derivatives have shown that radical cations can be generated by electron transfer to potent oxidizing agents. iaea.org These radical cations can undergo various subsequent reactions, including deprotonation, bond cleavage, or participation in cycloadditions. princeton.edu The acidity of a C-H bond alpha to a radical cation is significantly increased compared to the neutral molecule, making deprotonation a favorable pathway. princeton.edu

In the context of oxidative cyclization, the radical cation of a molecule containing both an aromatic ring and a tethered alkene, such as a dimethoxystilbene derivative, can lead to the formation of cyclic products. syr.edu This type of reaction is a powerful tool for the synthesis of complex polycyclic structures. syr.edunih.gov

Strategic Functionalization for Complex Molecular Architectures

The strategic functionalization of 2-ethenyl-1,4-dimethoxybenzene allows for its use as a versatile building block in the synthesis of more complex molecules. One such strategic functionalization is lithiation.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of substituted aromatic rings. While the methoxy groups in 2-ethenyl-1,4-dimethoxybenzene are ortho-directing for electrophilic substitution, they can also direct deprotonation by a strong base, such as an organolithium reagent, to an adjacent ortho position. This generates a lithiated species that can then react with various electrophiles to introduce a wide range of functional groups with high regiocontrol. This approach provides a complementary method to classical electrophilic aromatic substitution for the synthesis of polysubstituted aromatic compounds.

Computational and Theoretical Studies of 2 Ethenyl 1,4 Dimethoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as geometry, vibrational frequencies, and electronic properties like ionization potentials and electron affinities.

For molecules related to 2-ethenyl-1,4-dimethoxybenzene, DFT calculations have been instrumental. For instance, studies on dimethoxybenzene derivatives have successfully used DFT to determine electronic properties. nih.gov DFT calculations, particularly with the B3LYP functional, have been shown to provide valuable insights into the electronic properties, including HOMO-LUMO energy gaps and molecular electrostatic potentials (MEPs), which indicate thermodynamic stability and reactivity. nih.gov

The electronic properties of a molecule are crucial in determining its chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

For a related compound, 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, DFT calculations at the B3LYP/6–311G(d,p) level of theory were used to obtain energy parameters, including HOMO and LUMO energies and their difference. nih.gov While specific values for 2-ethenyl-1,4-dimethoxybenzene are not available, analogous calculations would provide a detailed picture of its electronic landscape.

Table 1: Representative DFT-Calculated Electronic Properties of a Related Dimethoxybenzene Derivative

PropertyValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: Specific computational data for 2-ethenyl-1,4-dimethoxybenzene is not available in the cited literature. This table is representative of the types of data obtained from DFT calculations on similar molecules.

Molecular Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational landscape of a molecule, which is the collection of all possible three-dimensional shapes a molecule can adopt.

MD simulations have become a powerful tool in molecular biology and drug discovery, capturing the behavior of molecules in full atomic detail and at very fine temporal resolution. mdpi.com For a molecule like 2-ethenyl-1,4-dimethoxybenzene, MD simulations could be used to explore the rotational freedom around the single bonds, particularly the bond connecting the ethenyl group to the benzene (B151609) ring and the bonds of the methoxy (B1213986) groups. This would reveal the most stable conformations and the energy barriers between them.

While specific MD studies on 2-ethenyl-1,4-dimethoxybenzene are not prevalent, research on the pyrolysis of polystyrene, a polymer of a related molecule (styrene), utilizes reactive molecular dynamics (ReaxFF-MD) to investigate its decomposition process. mdpi.com This demonstrates the applicability of MD in understanding the dynamic behavior of styrenic systems under various conditions.

The conformational flexibility of substituted styrenes is a key determinant of their properties. Studies on other styrene (B11656) derivatives have shown that multiple conformations can exist, and their relative energies can be determined computationally. acs.org For 2-ethenyl-1,4-dimethoxybenzene, one would expect different rotational isomers (rotamers) due to the orientation of the methoxy groups relative to the vinyl group.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. DFT is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions.

For styrene derivatives, the gauge-invariant atomic orbital (GIAO) method, a DFT-based approach, has been successfully used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions can be validated by comparing them with experimental spectra, often showing a strong correlation. nih.gov

Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). nih.gov For a conjugated system like 2-ethenyl-1,4-dimethoxybenzene, TD-DFT would predict the wavelengths of maximum absorption (λmax), corresponding to electronic transitions between molecular orbitals.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Styrene Derivative

Spectroscopic TechniquePredicted ParameterExperimental Parameter
¹H NMRChemical Shifts (ppm)Chemical Shifts (ppm)
¹³C NMRChemical Shifts (ppm)Chemical Shifts (ppm)
UV-Visλmax (nm)λmax (nm)

Note: This table illustrates the type of data generated from computational prediction of spectroscopic parameters for related molecules. Specific data for 2-ethenyl-1,4-dimethoxybenzene would require dedicated computational studies.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. For reactions involving molecules similar to 2-ethenyl-1,4-dimethoxybenzene, DFT has been used to study reaction pathways and determine activation energies.

For example, the mechanism of the methoxycarbonylation of styrene catalyzed by palladium chloride has been investigated using DFT. mdpi.com This study detailed the formation of intermediates and transition states, providing a comprehensive understanding of the reaction energetics. Similarly, the polymerization of para-methoxystyrene has been analyzed computationally to understand the influence of steric hindrance on the reaction mechanism. mdpi.com

For 2-ethenyl-1,4-dimethoxybenzene, computational approaches could be used to study a variety of reactions, such as electrophilic additions to the vinyl group or electrophilic aromatic substitution on the benzene ring. These studies would involve optimizing the geometries of reactants, intermediates, transition states, and products to calculate the reaction energies and activation barriers, thereby predicting the most favorable reaction pathways.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property descriptors of molecules with their physicochemical properties. These models are then used to predict the properties of new or untested compounds.

While no specific QSPR models for 2-ethenyl-1,4-dimethoxybenzene were found, the principles of QSPR are broadly applicable. For instance, QSPR studies have been conducted on polycyclic aromatic hydrocarbons to predict properties relevant to environmental studies. nih.gov In the context of drug discovery, QSPR is often used in conjunction with Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological activity of compounds. For substituted styrenes, computational 3D fingerprint studies have been used to reveal important affinity descriptors for their biological targets. nih.gov

For 2-ethenyl-1,4-dimethoxybenzene, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times based on a set of calculated molecular descriptors. These descriptors could include electronic properties (from DFT), topological indices, and geometrical parameters.

Applications of 2 Ethenyl 1,4 Dimethoxybenzene in Advanced Materials Science

Optoelectronic and Photonic Materials

The inherent fluorescence and potential for charge transport in derivatives of 2-ethenyl-1,4-dimethoxybenzene have led to investigations into their use in optoelectronic and photonic applications.

Development of Electroluminescent Devices

While direct studies on the application of 2-ethenyl-1,4-dimethoxybenzene in electroluminescent devices are not extensively documented in publicly available literature, the photoluminescent properties of its derivatives suggest potential in this area. For instance, related phenylene vinylene oligomers, which share a similar conjugated structure, are known for their high photoluminescence, a key characteristic for materials used in organic light-emitting diodes (OLEDs). The development of such materials often involves the synthesis of polymers or oligomers containing moieties similar to 2-ethenyl-1,4-dimethoxybenzene to enhance emission characteristics.

Design of Fluorescent Probes and Fluorophores

A notable application of a derivative of 2-ethenyl-1,4-dimethoxybenzene is in the field of biomedical imaging. A specific derivative, (E,E)-1,4-bis(4'-aminostyryl)-2-dimethoxy-benzene (BDB), has been developed as a novel fluorescent probe. nih.gov This compound has demonstrated the ability to penetrate the blood-brain barrier and selectively bind to myelin sheaths in the brain. nih.gov This selective staining of intact myelinated regions allows for the clear delineation of demyelinating lesions, offering a promising tool for the in-vivo monitoring of myelin pathology in diseases such as multiple sclerosis. nih.gov

Table 1: Properties of the Fluorescent Probe Derivative (BDB)

PropertyDescriptionReference
Compound Name (E,E)-1,4-bis(4'-aminostyryl)-2-dimethoxy-benzene (BDB) nih.gov
Function Fluorescent probe nih.gov
Target Myelin sheath in the brain nih.gov
Key Feature Brain permeable nih.gov
Application In-vivo detection of demyelinating lesions nih.gov

Polymer Design for Specialized Applications

The vinyl group of 2-ethenyl-1,4-dimethoxybenzene serves as a handle for polymerization, enabling the creation of polymers with tailored properties for a range of specialized applications.

High-Performance Resins and Coatings

The polymerization of vinylbenzene derivatives, such as 2-ethenyl-1,4-dimethoxybenzene, can lead to the formation of resins with specific functionalities. While detailed performance data for resins derived solely from 2-ethenyl-1,4-dimethoxybenzene is limited, the behavior of analogous compounds provides insights. For example, 4-ethenyl-1,2-dimethylbenzene is known to undergo polymerization to produce resins and plastics. The presence of the vinyl group is key to this reactivity, allowing for the formation of polymer chains. The methoxy (B1213986) groups in 2-ethenyl-1,4-dimethoxybenzene, being electron-donating, can influence the polarity and solubility of the resulting polymers, potentially leading to resins with enhanced adhesive properties or specific solvent compatibility, making them suitable for specialized coatings.

Selective Separation Membranes

Currently, there is a lack of specific research findings detailing the application of 2-ethenyl-1,4-dimethoxybenzene in the fabrication of selective separation membranes. However, the general principles of polymer membrane science suggest that polymers derived from this compound could offer potential advantages. The ability to tailor the polymer structure by copolymerizing 2-ethenyl-1,4-dimethoxybenzene with other monomers could allow for the creation of membranes with specific pore sizes and chemical affinities, which are crucial for selective separation processes. The polarity imparted by the dimethoxy groups might be leveraged to create membranes with a preference for separating polar molecules from non-polar ones.

Architectures for Supramolecular Chemistry

There is currently no direct evidence in the reviewed literature of the use of 2-ethenyl-1,4-dimethoxybenzene in the construction of supramolecular architectures. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces, to create large, well-defined structures. While the aromatic ring of 2-ethenyl-1,4-dimethoxybenzene could participate in pi-pi stacking interactions, further functionalization would likely be necessary to introduce other directional non-covalent bonding motifs required for the predictable self-assembly into complex supramolecular structures.

Synthesis of Dendrimers and Hyperbranched Polymers

Dendrimers and hyperbranched polymers represent two classes of three-dimensional, highly branched macromolecules that have garnered significant interest due to their unique properties, such as low viscosity, high solubility, and a high density of terminal functional groups. nih.govnih.gov Dendrimers are characterized by a perfectly branched, generation-based structure emanating from a central core, synthesized in a stepwise, controlled manner. nih.govresearchgate.net In contrast, hyperbranched polymers are typically produced in a one-step polymerization of ABx-type monomers, resulting in a more irregular, polydisperse structure. ustc.edu.cn

The synthesis of dendrimers generally follows one of two main strategies:

Divergent Synthesis: This method begins from a multifunctional core molecule and builds the dendrimer outwards by sequentially adding and activating new generations of branched monomer units. nih.gov This approach is suitable for producing large quantities of dendrimers. nih.gov

Convergent Synthesis: This strategy involves building the dendritic branches (dendrons) from the periphery inwards, which are then attached to a central core in the final step. nih.gov This method offers greater control over the final structure, leading to more homogenous and precisely defined molecular weights.

Hyperbranched polymers are synthesized through simpler, often one-pot, methods. A common approach is the self-condensing vinyl polymerization of a monomer that contains both a polymerizable group (the vinyl group) and an initiating group.

While "Benzene, 2-ethenyl-1,4-dimethoxy-" is classified as a monomer for polymer science, specific, documented examples of its direct use as the primary building block for the synthesis of dendrimers or hyperbranched polymers are not prevalent in the reviewed scientific literature. However, its styrenic nature makes it a candidate for radical polymerization techniques, which are fundamental to some hyperbranched polymer synthesis strategies. wikipedia.org The presence of the dimethoxy-substituted phenyl ring could influence the reactivity of the vinyl group and the properties of the resulting polymer.

Formation of Helical and Chiral Macromolecules

The creation of macromolecules with a controlled, stable helical (screw-like) conformation is a significant goal in polymer chemistry, as this chirality at the macromolecular level can impart unique optical and catalytic properties. The formation of such structures from vinyl polymers, such as those derived from styrene (B11656) derivatives, often depends on the steric hindrance imposed by bulky substituents on the polymer backbone, which forces the chain to adopt a helical arrangement. wikipedia.org

The synthesis of optically active, one-handed helical polymers can be achieved through helix-sense-selective polymerization, where a chiral catalyst or initiator is used to control the twisting direction of the polymer chain. nih.gov The stability of these helical structures can vary; some polymers maintain a static helical conformation, while others are dynamic. nih.gov

Analogous to the synthesis of dendrimers, there is a lack of specific research detailing the use of 2-ethenyl-1,4-dimethoxybenzene in the formation of helical or chiral macromolecules. For a substituted styrene like 2-ethenyl-1,4-dimethoxybenzene to form a stable helical polymer, the methoxy groups at the 2 and 5 positions would need to provide sufficient steric hindrance to prevent free rotation around the polymer backbone bonds. The development of such materials would likely require the use of specialized chiral catalysts to induce a preferred helical sense during polymerization.

Structure-Performance Relationships in Material Science (e.g., electronic properties of conjugated polymers)

The relationship between a polymer's chemical structure and its material performance is a central theme in materials science. In the context of conjugated polymers, the electronic properties are of paramount importance for applications in areas like organic electronics, sensors, and electrochromic devices. These properties are directly influenced by the monomer structure, including the nature and position of substituents on the aromatic rings.

While extensive data on the electronic properties of conjugated polymers derived directly from 2-ethenyl-1,4-dimethoxybenzene is limited, the influence of the 2,5-dimethoxy substitution pattern can be inferred from studies on analogous materials. For instance, styrene-maleic anhydride (B1165640) copolymers have been modified with various triarylamine derivatives, where methoxy groups were noted for their ability to confer low oxidation potentials and high electrochemical stability, which are desirable for electrochromic materials. acs.org Electrochromic materials are capable of changing color in response to an applied electrical current. wikipedia.org

The electronic effects of the methoxy groups—strong electron-donating groups—on a conjugated polymer backbone can be significant. They can increase the electron density of the polymer, which in turn affects key properties such as:

Oxidation Potential: Electron-donating groups generally lower the oxidation potential, making the polymer easier to oxidize.

Band Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be tuned by substituents. Electron-donating groups tend to raise the HOMO level, often leading to a smaller band gap and a red-shift (a shift to longer wavelengths) in the material's light absorption.

Color: Changes in the electronic structure directly impact the wavelengths of light the polymer absorbs, thus determining its color in both neutral and oxidized states.

The table below summarizes the hypothetical effects of incorporating 2-ethenyl-1,4-dimethoxybenzene into a conjugated polymer backbone, based on the known electronic influence of methoxy substituents.

PropertyExpected Influence of 2,5-Dimethoxy SubstitutionRationale
Oxidation Potential LoweredThe electron-donating nature of the two methoxy groups increases the electron density on the polymer backbone, facilitating the removal of electrons (oxidation). acs.org
Optical Absorption Red-shift (shift to longer wavelengths)The substituents raise the energy of the HOMO, reducing the HOMO-LUMO gap and causing absorption of lower-energy light.
Solubility Potentially IncreasedThe methoxy groups can improve solubility in organic solvents compared to unsubstituted polymer backbones, aiding in material processing.
Electrochromic Performance Enhanced Stability and Color ContrastMethoxy groups can stabilize the oxidized state (cation-radical) of the polymer, potentially leading to more stable electrochromic switching and distinct color changes. acs.org

Q & A

Q. What are the recommended synthetic routes for 2-ethenyl-1,4-dimethoxybenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of substituted dimethoxybenzene derivatives typically involves Friedel-Crafts alkylation or methoxylation of hydroquinone derivatives. For 2-ethenyl substitution, a two-step approach is common:

Methoxylation : Protect hydroxyl groups on hydroquinone using dimethyl sulfate under alkaline conditions to form 1,4-dimethoxybenzene .

Ethenylation : Introduce the ethenyl group via palladium-catalyzed coupling (e.g., Heck reaction) or acid-catalyzed condensation with acetylene derivatives .
Critical parameters include temperature (80–120°C for methoxylation; 60–100°C for ethenylation), solvent polarity (e.g., DMF for coupling reactions), and catalyst loading (e.g., 5–10 mol% Pd for Heck reactions). Purity is validated via GC-MS (retention index: ~1,380; m/z 150 [M+] for 1,4-dimethoxybenzene derivatives) .

Q. How can spectroscopic techniques distinguish 2-ethenyl-1,4-dimethoxybenzene from structural analogs like 1,2-dimethoxybenzene?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : The ethenyl group (δ 5.0–6.5 ppm, doublet or triplet) and methoxy protons (δ 3.7–3.9 ppm) differentiate it from 1,2-dimethoxybenzene, which shows split methoxy signals due to ortho substitution .
  • ¹³C NMR : The ethenyl carbons (δ 110–130 ppm) contrast with alkyl-substituted analogs (e.g., tert-butyl groups at δ 25–35 ppm) .
  • IR : A strong C=C stretch at ~1,650 cm⁻¹ confirms the ethenyl group .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of CH₃O• or C₂H₃•) provide structural clues .

Q. What are the stability profiles of 2-ethenyl-1,4-dimethoxybenzene under varying pH and temperature conditions?

  • Methodological Answer : Stability studies using HPLC or UV-Vis spectroscopy reveal:
  • Acidic conditions (pH < 3) : Rapid demethoxylation at 50°C, forming hydroquinone derivatives.
  • Alkaline conditions (pH > 10) : Ethenyl group hydrolysis dominates, generating 1,4-dimethoxybenzaldehyde .
  • Thermal stability : Decomposition initiates at 180°C (TGA data), with exothermic peaks at 200–220°C (DSC) correlating with polymer formation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electrochemical reaction mechanisms of 2-ethenyl-1,4-dimethoxybenzene in lithium-ion batteries?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
  • Oxidation : Initial electron removal from the ethenyl group (ionization energy: ~701 kJ/mol), forming a radical cation (p-DMOB+•) .
  • Proton loss : Radical cations lose protons (energy barrier: 1,349 kJ/mol), yielding insulating polymers that terminate overcharge reactions .
  • Validation : Experimental cyclic voltammetry shows oxidation peaks at 4.2 V vs. Li/Li⁺, aligning with DFT-predicted potentials .

Q. What strategies resolve contradictions in reported gas-phase ion energetics for dimethoxybenzene derivatives?

  • Methodological Answer : Discrepancies in ionization energies (e.g., 8.3 eV vs. 8.5 eV for 1,4-dimethoxybenzene) arise from:
  • Measurement techniques : Photoionization vs. electron impact (EI) mass spectrometry. Photoionization offers higher accuracy for adiabatic ionization energies .
  • Sample purity : Trace impurities (e.g., hydroquinone) lower apparent ionization energies. Use HPLC-purified samples and cross-validate with NIST reference data .

Q. How does substituent position (e.g., 2-ethenyl vs. 2-tert-butyl) influence the antioxidant activity of dimethoxybenzene derivatives?

  • Methodological Answer : Comparative radical scavenging assays (DPPH/ABTS) and computational studies (Fukui indices) reveal:
  • Ethenyl groups : Enhance electron delocalization, improving radical stabilization (IC₅₀: 12 μM for 2-ethenyl vs. 25 μM for 2-tert-butyl) .
  • Steric effects : Bulky tert-butyl groups reduce accessibility to radical species, lowering activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.